molecular formula C16H33ClN2O B12729656 1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride CAS No. 109654-31-1

1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride

Cat. No.: B12729656
CAS No.: 109654-31-1
M. Wt: 304.9 g/mol
InChI Key: ZHTKFFNWTRZUCQ-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride is a chemical compound with the molecular formula C16H33ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic effects.

Preparation Methods

The synthesis of 1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride involves several steps. One common method includes the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 1,1-dimethylheptylamine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain receptors and enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may have a role in modulating neurotransmitter release and receptor activity.

Comparison with Similar Compounds

1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride can be compared with other similar compounds, such as:

  • 1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
  • 1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride These compounds share similar chemical structures but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific receptor interactions and potential therapeutic effects, distinguish it from its analogs.

Properties

CAS No.

109654-31-1

Molecular Formula

C16H33ClN2O

Molecular Weight

304.9 g/mol

IUPAC Name

N-(2-methyloctan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C16H32N2O.ClH/c1-4-5-6-8-11-16(2,3)17-15(19)14-18-12-9-7-10-13-18;/h4-14H2,1-3H3,(H,17,19);1H

InChI Key

ZHTKFFNWTRZUCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)NC(=O)CN1CCCCC1.Cl

Origin of Product

United States

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